2-Hydroxydesmethylimipramine Glucuronide
Overview
Description
2-Hydroxydesmethylimipramine Glucuronide is a metabolite of desipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to 2-hydroxydesmethylimipramine. The molecular formula of this compound is C24H30N2O7, and it has a molecular weight of 458.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydesmethylimipramine Glucuronide typically involves the enzymatic hydrolysis of desipramine using β-glucuronidase enzymes. The hydrolysis efficiency can be optimized by varying temperature, enzyme volume, and reaction time. Recombinant β-glucuronidase has been found to exhibit the best overall hydrolysis efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale enzymatic hydrolysis processes. These processes are optimized for high yield and purity, often using liquid chromatography–tandem mass spectrometry (LC–MS/MS) for qualitative and quantitative analysis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxydesmethylimipramine Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to the substrate by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions
The glucuronidation reaction requires uridine diphosphate glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes. The reaction typically occurs in the liver but can also take place in other major organs .
Major Products Formed
The major product formed from the glucuronidation of 2-Hydroxydesmethylimipramine is this compound itself. This compound is more water-soluble than its precursor, facilitating its excretion from the body .
Scientific Research Applications
2-Hydroxydesmethylimipramine Glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxydesmethylimipramine Glucuronide involves its formation through the glucuronidation of 2-hydroxydesmethylimipramine. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer the glucuronic acid moiety to the substrate. The resulting glucuronide is more water-soluble, allowing for easier excretion from the body .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy desipramine β-D-glucuronide: Another metabolite of desipramine with similar properties.
Morphine-6-glucuronide: A glucuronide metabolite of morphine with analgesic activity.
Clofibric acid glucuronide: A metabolite of clofibric acid involved in systemic cycling.
Uniqueness
2-Hydroxydesmethylimipramine Glucuronide is unique due to its specific formation from desipramine and its role in the metabolism of tricyclic antidepressants. Its water-solubility and excretion properties make it a valuable compound for pharmacokinetic studies and drug testing assays .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHAOJJEVSPMBA-QMDPOKHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948425 | |
Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25521-31-7 | |
Record name | 2-Hydroxydesipramine glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy desipramine glucuronide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRM5GK6JXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does experimental hepatitis affect the levels of 2-hydroxydesmethylimipramine glucuronide in rats?
A1: The study found that inducing experimental hepatitis in rats using D-galactosamine significantly increased the urinary excretion of this compound. [] Specifically, there was a two-fold increase observed in the treated rats compared to the control group. [] This suggests that liver damage, as mimicked by the experimental hepatitis model, can significantly alter the metabolism and excretion pathways of imipramine, leading to an accumulation of specific metabolites like this compound.
Q2: What is the significance of the increased this compound levels in the urine of rats with experimental hepatitis?
A2: The increase in urinary this compound, along with other conjugated metabolites, indicates that the liver's ability to process and excrete imipramine is altered during hepatitis. [] This could potentially lead to an accumulation of imipramine and its metabolites in the body, which might influence the drug's efficacy and safety profile in individuals with liver disease. Further research is needed to understand the full clinical implications of these findings.
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